3-(2-(methoxymethyl)-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Overview
Description
3-(2-(methoxymethyl)-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused ring system combining a triazole and a pyrimidine ring.
Preparation Methods
The synthesis of 3-(2-(methoxymethyl)-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts or solvents to facilitate the cyclization process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazolopyrimidine core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazolopyrimidine ring. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(methoxymethyl)-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-(methoxymethyl)-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 3-(2-(methoxymethyl)-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(methoxymethyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-6-7(3-4-9(16)17)10(18)15-11(12-6)13-8(14-15)5-19-2/h3-5H2,1-2H3,(H,16,17)(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWJEVIMAAERBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)COC)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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